![molecular formula C17H11N3O2 B5738802 2-(2-furyl)-3-(4-pyridinyl)-4(3H)-quinazolinone](/img/structure/B5738802.png)
2-(2-furyl)-3-(4-pyridinyl)-4(3H)-quinazolinone
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Overview
Description
Synthesis Analysis
The synthesis of quinazolinones typically involves the cyclization of anthranilic acid derivatives or their functional equivalents. A notable method for synthesizing biologically active 4(3H)-quinazolinones involves the interaction of 2,3-pyridine dicarboxylic anhydride with anthranilic acid, followed by cyclodehydration and treatment with hydrazine hydrate to yield a variety of derivatives, including urea, thiourea, thiazole, and pyrimidine derivatives (Ammar et al., 2011).
Molecular Structure Analysis
The molecular structure of quinazolinones can be elucidated using various spectroscopic techniques, including NMR, FT-IR, and mass spectrometry. X-ray crystallography provides detailed insights into the crystal structure, indicating, for example, the monoclinic crystal system and space group in specific derivatives (Dilebo et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo a range of chemical reactions, reflecting their versatile chemical properties. For instance, the reaction of 2-furylquinazolines with maleic anhydride has been demonstrated, showcasing the reactive nature of these compounds towards electrophilic addition (Zaytsev et al., 2015).
Physical Properties Analysis
The physical properties of quinazolinones, such as melting points, solubility, and crystal structure, are crucial for their characterization and application in synthesis. Detailed crystallographic analysis can reveal the orientation of substituent groups and their impact on the compound's physical properties (Özgen et al., 2005).
Chemical Properties Analysis
The chemical behavior of 2-(2-furyl)-3-(4-pyridinyl)-4(3H)-quinazolinone and its derivatives is informed by their electronic structure, functional groups, and molecular geometry. Studies on these compounds often explore their reactivity, stability, and interactions with various reagents, providing insight into their potential as intermediates in organic synthesis or as active pharmaceutical ingredients (Hisano et al., 1972).
properties
IUPAC Name |
2-(furan-2-yl)-3-pyridin-4-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-17-13-4-1-2-5-14(13)19-16(15-6-3-11-22-15)20(17)12-7-9-18-10-8-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTSJCHDVKIHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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